N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the pyrrolo[2,3-c]pyridinone class. This compound is characterized by a fused pyridine and pyrrole ring system, with additional functional groups such as the furan-2-carboxamide moiety. It is of significant interest in medicinal and synthetic organic chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . FGFRs function by binding to fibroblast growth factors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This triggers downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, the compound disrupts these signaling pathways, potentially halting the progression of diseases such as cancer .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates several key biological processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, inhibiting this pathway can have significant therapeutic effects.
Result of Action
The compound has shown potent activities against FGFR1, 2, and 3 . In vitro, it has been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide typically involves the construction of the pyrrolo[2,3-c]pyridinone core followed by the introduction of the ethyl and furan-2-carboxamide substituents. Common synthetic routes include the use of cyclization reactions and functional group modifications.
A typical synthetic pathway may start with the formation of the pyrrolo[2,3-c]pyridinone nucleus through a multi-step reaction sequence involving the condensation of a suitable precursor with an ethylating agent. After forming the core structure, the ethyl group can be introduced through a nucleophilic substitution reaction, while the furan-2-carboxamide can be installed through an amide coupling reaction using a furan-2-carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to enhance yield and purity. Large-scale synthesis might involve using high-efficiency reactors, continuous flow systems, and automated processes to ensure consistent production quality. Control of reaction parameters such as temperature, solvent choice, and reaction time is crucial to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, typically affecting the pyrrole or furan rings, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can occur at the carbonyl group in the pyrrolo[2,3-c]pyridinone ring, yielding reduced products.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the furan ring and the pyrrolo[2,3-c]pyridinone core.
Common Reagents and Conditions
Oxidation Reactions: : Typical oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction Reactions: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions: : Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation may yield ketones or carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide has broad applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules. It serves as a versatile intermediate in organic synthesis.
Biology: : Investigated for its potential as a bioactive compound with anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: : Explored as a lead compound in drug development programs targeting specific diseases, such as cancer and bacterial infections.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide can be compared with other compounds in the pyrrolo[2,3-c]pyridinone class, such as:
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide: : Similar structure with a methyl group instead of an ethyl group.
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-5(7H)-yl)ethyl)thiophene-2-carboxamide: : Similar core structure but with a thiophene ring instead of a furan ring.
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)propyl)furan-2-carboxamide: : Structural variation in the alkyl chain length.
The uniqueness of this compound lies in its specific functional groups and the resultant biological activities, which may offer distinct advantages in its applications.
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-18-8-5-12-6-9-19(16(21)14(12)18)10-7-17-15(20)13-4-3-11-22-13/h3-6,8-9,11H,2,7,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEJBRPFMGSWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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